molecular formula C9H9F2NO2 B1302392 3,5-Difluoro-DL-phenylalanine CAS No. 32133-37-2

3,5-Difluoro-DL-phenylalanine

Cat. No.: B1302392
CAS No.: 32133-37-2
M. Wt: 201.17 g/mol
InChI Key: QFGMPXZFCIHYIR-UHFFFAOYSA-N
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Description

3,5-Difluoro-DL-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the substitution of hydrogen atoms on the phenyl ring with fluorine atoms at the 3 and 5 positions. It has the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . This compound is primarily used in scientific research, particularly in the synthesis of amino acids and peptides .

Mechanism of Action

Target of Action

3,5-Difluoro-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions It is a precursor to tyrosine, another amino acid, which is involved in the synthesis of proteins and certain neurotransmitters like dopamine and norepinephrine.

Mode of Action

As a phenylalanine derivative, it may interact with the same biological systems as phenylalanine, potentially influencing protein synthesis and neurotransmitter production .

Biochemical Pathways

Phenylalanine, the parent compound of this compound, is involved in several biochemical pathways. It is a precursor in the synthesis of tyrosine, which is further involved in the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters play vital roles in mood regulation, alertness, and the body’s stress response . .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its site of action .

Result of Action

As a derivative of phenylalanine, it might influence protein synthesis and neurotransmitter production, potentially affecting mood regulation, alertness, and the body’s stress response .

Biochemical Analysis

Biochemical Properties

3,5-Difluoro-DL-phenylalanine plays a significant role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of natural phenylalanine, potentially altering the protein’s structure and function due to the presence of fluorine atoms. It interacts with various enzymes and proteins, including aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during translation. The fluorine atoms in this compound can influence the enzyme’s binding affinity and catalytic activity, providing insights into enzyme mechanisms and protein dynamics .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering protein synthesis, impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into cellular proteins can disrupt normal protein folding and function, leading to changes in cell signaling and metabolic pathways. Additionally, this compound may affect the expression of genes involved in stress responses and metabolic regulation, highlighting its potential as a tool for studying cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The presence of fluorine atoms can enhance or disrupt hydrogen bonding and hydrophobic interactions, affecting the stability and function of the protein. For example, this compound can inhibit the activity of certain enzymes by competing with natural substrates for binding sites, leading to changes in enzyme kinetics and metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro studies have shown that prolonged exposure to this compound can lead to the accumulation of misfolded proteins and activation of stress response pathways. In vivo studies in animal models have demonstrated that the compound’s effects on cellular function can persist over time, with potential implications for long-term metabolic regulation and cellular health .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into proteins without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level results in a marked increase in toxicity and adverse outcomes. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can be metabolized by enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The presence of fluorine atoms can affect the enzyme’s activity and the overall metabolic flux, leading to changes in metabolite levels and metabolic regulation. These interactions provide valuable insights into the metabolic pathways and regulatory mechanisms involving phenylalanine derivatives .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, which facilitate its uptake into cells. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and organelles. The localization and accumulation of this compound can influence its activity and function, affecting cellular processes and metabolic regulation .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can be localized to the endoplasmic reticulum, mitochondria, or other organelles, where it can exert its effects on protein synthesis and metabolic regulation. The presence of fluorine atoms can influence the compound’s localization and activity, providing insights into the subcellular dynamics and functional roles of phenylalanine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-DL-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method is the direct fluorination of phenylalanine using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Difluoro-DL-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

  • 3,4-Difluoro-DL-phenylalanine
  • 2,5-Difluoro-DL-phenylalanine
  • 4,5-Difluoro-DL-phenylalanine

Comparison: 3,5-Difluoro-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other difluorinated phenylalanine derivatives. For example, the 3,5-difluoro substitution pattern can enhance the compound’s stability and binding affinity in certain biochemical applications .

Properties

IUPAC Name

2-amino-3-(3,5-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGMPXZFCIHYIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371798
Record name 3,5-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32133-37-2
Record name 3,5-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32133-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32133-37-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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